3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol
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Overview
Description
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry.
Preparation Methods
The synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol typically involves the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include molecular iodine, hydrazines, and aromatic aldehydes . The major products formed from these reactions are various substituted pyrazole derivatives, which have significant applications in medicinal chemistry.
Scientific Research Applications
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate autophagy proteins as a survival mechanism and induce p53-mediated apoptosis in cancer cells . The compound’s high affinity for certain integrins, such as αvβ6, also plays a crucial role in its biological activity .
Comparison with Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
3-Methyl-1-phenyl-5-pyrazolone: Used as a starting material in the synthesis of various pyrazole derivatives.
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Known for their antioxidant and anticancer activities.
3,5-Dimethyl-1-phenyl-1H-pyrazol-4-amine: Another pyrazole derivative with significant biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
16209-01-1 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
3,5-dimethyl-1-phenylpyrazol-4-ol |
InChI |
InChI=1S/C11H12N2O/c1-8-11(14)9(2)13(12-8)10-6-4-3-5-7-10/h3-7,14H,1-2H3 |
InChI Key |
QQLMNKHEUWDSMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)O |
Origin of Product |
United States |
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